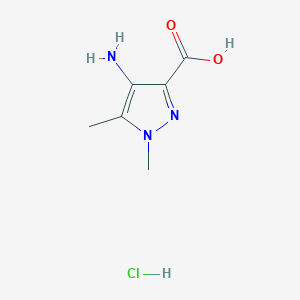

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Overview

Description

The compound “2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3O . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical And Chemical Properties Analysis

The compound is a yellow powder with a melting point of 270–272°C . The IR (Nujol, cm −1) values are: 3064.89 (CH arom), 2742.76 (CH aliph), 1614.42 (C=O), 1539.29 (C=N), 1292.24 (C–O–C asymm), 1018.41 (C–O–C symm), 796.53 (CH), 567.07 (C–Cl) .Scientific Research Applications

Anti-Infective Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-oxadiazoles, including 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial activities .

- Methods : The synthesis of these compounds involves various chemical reactions, and their effectiveness is tested using in vitro assays against different infectious agents .

- Results : The results of these studies have shown that these compounds have potential as anti-infective agents, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Antifungal Activity

- Field : Agricultural Chemistry

- Application : Some 1,2,4-oxadiazoles have been tested for their antifungal activities against various fungi .

- Methods : The compounds are synthesized and then tested in vitro against various fungi at a dosage of 50 μg/mL .

- Results : The results have shown that some of these compounds have antifungal activity, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

In Silico ADME Prediction

- Field : Computational Chemistry

- Application : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational method used to predict the pharmacokinetic properties of a compound .

- Methods : This involves using computer models to predict how a compound like 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine would be absorbed, distributed, metabolized, and excreted by the body .

- Results : The results of these predictions can help guide the development of new drugs, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Anticancer Evaluation

- Field : Oncology

- Application : Some 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer activity .

- Methods : The MTT test, which measures the activity of mitochondrial enzymes, is used to quantify living cells and evaluate the anticancer activity of these compounds .

- Results : The results have shown that some of these compounds have anticancer activity, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Anti-Inflammatory Agents

- Field : Pharmacology

- Application : Some 1,2,4-oxadiazoles have been synthesized and evaluated for their anti-inflammatory activity .

- Methods : The compounds are synthesized and then tested in vitro against various inflammatory markers at a dosage of 50 μg/mL .

- Results : The results have shown that some of these compounds have anti-inflammatory activity, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Antioxidant Activity

- Field : Biochemistry

- Application : Some 1,2,4-oxadiazoles have been tested for their antioxidant activities .

- Methods : The compounds are synthesized and then tested in vitro using various antioxidant assays .

- Results : The results have shown that some of these compounds have antioxidant activity, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Safety And Hazards

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs, and an extension to the synthesis of aminated 1,3,4-oxadiazoles using N-benzoyloxy amine coupling partners was also demonstrated .

properties

IUPAC Name |

2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c1-4-5-9-6(10-11-5)7(2,3)8;/h4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAHRWUDZQCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1380989.png)

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)

![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)

![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)

![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)